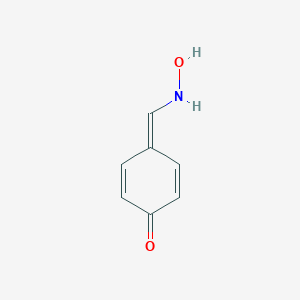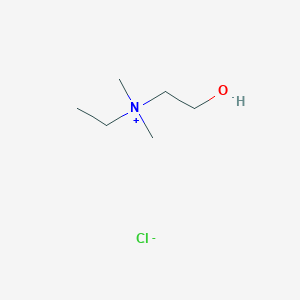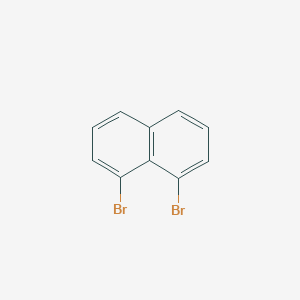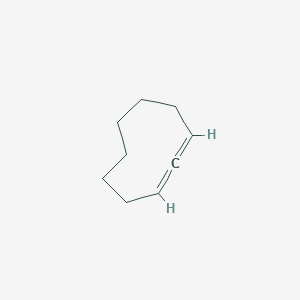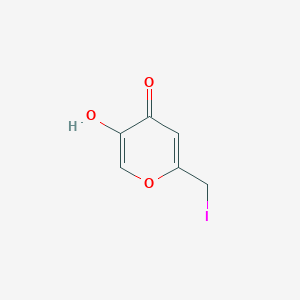
5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one, also known as MIP-1, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MIP-1 is a pyranone derivative that has been synthesized using a number of different methods.
Scientific Research Applications
5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one has been studied for its potential applications in various fields. One such application is in the field of medicine, where 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one has been shown to have anti-inflammatory properties. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one has been studied for its potential use as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one is not fully understood. However, it is believed that 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one works by inhibiting the activity of certain enzymes and proteins in the body. This, in turn, can lead to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one has been shown to have a number of biochemical and physiological effects. In animal studies, 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one has been shown to reduce inflammation and pain. It has also been shown to inhibit the growth of cancer cells. Additionally, 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one has been shown to have antioxidant properties, which can help protect cells from damage.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one in lab experiments is its relatively simple synthesis method. Additionally, 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one has been shown to have a number of potential applications, making it a versatile compound for research. However, one limitation of using 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are a number of future directions for research on 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one. One potential direction is to further study its anti-inflammatory properties and potential use in treating inflammatory diseases. Another potential direction is to study its potential use in cancer treatment, particularly in combination with other cancer-fighting drugs. Additionally, further research could be done to explore its potential use as a catalyst in organic synthesis.
Conclusion:
In conclusion, 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one is a synthetic compound that has gained significant attention in the field of scientific research. Its potential applications in medicine, cancer treatment, and organic synthesis make it a versatile compound for research. While its mechanism of action is not fully understood, it has been shown to have anti-inflammatory and anti-cancer properties. Further research is needed to fully understand its potential uses and limitations.
Synthesis Methods
5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one can be synthesized using a variety of methods. One common method involves the reaction of 5-hydroxy-2-methyl-4H-pyran-4-one with iodomethane in the presence of a strong base. Another method involves the reaction of 5-hydroxy-2-methyl-4H-pyran-4-one with iodine and sodium hydroxide. Both methods result in the formation of 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one.
properties
CAS RN |
16065-34-2 |
|---|---|
Product Name |
5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one |
Molecular Formula |
C6H5IO3 |
Molecular Weight |
252.01 g/mol |
IUPAC Name |
5-hydroxy-2-(iodomethyl)pyran-4-one |
InChI |
InChI=1S/C6H5IO3/c7-2-4-1-5(8)6(9)3-10-4/h1,3,9H,2H2 |
InChI Key |
AZUVDYQFPSARIG-UHFFFAOYSA-N |
SMILES |
C1=C(OC=C(C1=O)O)CI |
Canonical SMILES |
C1=C(OC=C(C1=O)O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



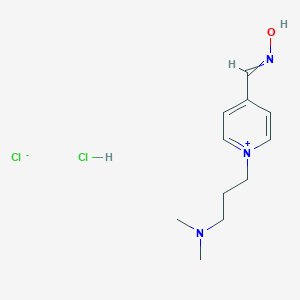
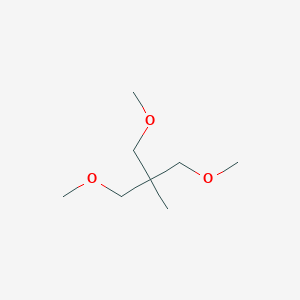

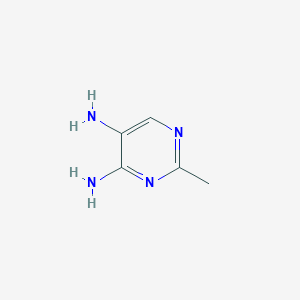


![4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one](/img/structure/B102943.png)
